molecular formula C13H18O3 B14768590 Ethyl 4-ethoxy-2,5-dimethylbenzoate

Ethyl 4-ethoxy-2,5-dimethylbenzoate

Cat. No.: B14768590
M. Wt: 222.28 g/mol
InChI Key: WWSBGBPSGUDQBE-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2,5-dimethylbenzoate is an organic compound belonging to the class of benzoate esters. It is characterized by its aromatic ring substituted with ethoxy and methyl groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-2,5-dimethylbenzoate typically involves the esterification of 4-ethoxy-2,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The ethoxy and methyl groups on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 4-ethoxy-2,5-dimethylbenzoic acid.

    Reduction: Formation of 4-ethoxy-2,5-dimethylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 4-ethoxy-2,5-dimethylbromobenzene.

Scientific Research Applications

Ethyl 4-ethoxy-2,5-dimethylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2,5-dimethylbenzoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal effects.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-ethoxy-2,5-dimethylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-ethoxy-2,5-dimethylbenzoate

InChI

InChI=1S/C13H18O3/c1-5-15-12-8-9(3)11(7-10(12)4)13(14)16-6-2/h7-8H,5-6H2,1-4H3

InChI Key

WWSBGBPSGUDQBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C(=O)OCC)C

Origin of Product

United States

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